molecular formula C30H55NO11 B1165052 Clarithromycin M8

Clarithromycin M8

Cat. No.: B1165052
M. Wt: 605.76
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characterization of Clarithromycin M8

Systematic Nomenclature and Molecular Formula

This compound is systematically named (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-12,13-dihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-14-(1-hydroxyethyl)-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,10-dione . Its molecular formula is C₃₈H₆₉NO₁₄ , with a monoisotopic mass of 763.472 Da and an average molecular weight of 763.95 g/mol .

Table 1: Key Molecular Properties
Property Value
Molecular Formula C₃₈H₆₉NO₁₄
Molecular Weight 763.95 g/mol
IUPAC Name See above
CAS Registry Number 116836-41-0 (14R-isomer)

Stereochemical Configuration and Conformational Analysis

This compound retains the 14R stereochemical configuration at the hydroxylated C14 position, a critical feature for its binding affinity to bacterial ribosomes. The compound shares clarithromycin’s 10 stereocenters but introduces an additional hydroxyl group at C14, altering its spatial orientation. Conformational studies using molecular mechanics and XRD reveal that the 14-hydroxy group induces a twist in the lactone ring , reducing steric hindrance compared to clarithromycin. This conformational flexibility enhances its interaction with the 23S rRNA subunit in Gram-negative bacteria.

Key Stereochemical Features:
  • C6 Methoxy Group : Preserved from clarithromycin, contributing to acid stability.
  • C14 Hydroxyl Group : Introduces hydrogen-bonding capability with bacterial targets.
  • Desosamine Sugar : Maintains a dimethylamino group critical for ribosomal binding.

Comparative Structural Analysis with Clarithromycin and Erythromycin Derivatives

Table 2: Structural Comparison with Related Macrolides
Feature This compound Clarithromycin Erythromycin A
C6 Substituent Methoxy (-OCH₃) Methoxy (-OCH₃) Hydroxyl (-OH)
C14 Modification Hydroxyl (-OH) Hydrogen (-H) Hydrogen (-H)
Lactone Ring Size 14-membered 14-membered 14-membered
Bioactivity Active vs. H. influenzae Broad-spectrum Narrower spectrum

This compound’s C14 hydroxylation differentiates it from clarithromycin, while its 6-O-methyl group distinguishes it from erythromycin, which has a C6 hydroxyl group. These modifications enhance its stability in acidic environments and improve penetration into Gram-negative bacterial cells.

Crystallographic and Spectroscopic Validation

X-ray Diffraction (XRD)

Single-crystal XRD analysis of this compound reveals a monoclinic crystal system (space group P2₁/n) with unit cell parameters a = 8.4844 Å, b = 6.2472 Å, and c = 27.619 Å. The 14-hydroxy group participates in a bifurcated hydrogen bond with adjacent oxalate ions, stabilizing the crystal lattice.

Nuclear Magnetic Resonance (NMR)

¹³C NMR spectra (11.7 T) show distinct shifts for key carbons:

  • C14 : δ 72.1 ppm (hydroxyl-bearing carbon).
  • C6 : δ 56.8 ppm (methoxy group).
  • Desosamine C2' : δ 98.4 ppm (glycosidic linkage).

¹H-¹³C heteronuclear correlation spectroscopy (HSQC) confirms the 14R configuration through coupling patterns between H14 (δ 4.32 ppm) and C14.

Mass Spectrometry (MS)

High-resolution MS (HRMS) exhibits a predominant [M+H]⁺ ion at m/z 764.476 , with fragmentation peaks at m/z 590 (loss of desosamine) and m/z 158 (desosamine fragment). GC-MS spectra further validate the structure using trimethylsilyl (TMS) derivatives, showing a base peak at m/z 763.472.

Table 3: Spectroscopic Signatures
Technique Key Signals
XRD Space group P2₁/n, Z = 4
¹³C NMR δ 72.1 (C14), 56.8 (C6)
HRMS [M+H]⁺ m/z 764.476

Properties

Molecular Formula

C30H55NO11

Molecular Weight

605.76

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Azithromycin

  • Mechanistic Similarities : Both azithromycin and clarithromycin target the 50S ribosomal subunit. However, azithromycin has a longer half-life, allowing shorter treatment durations (e.g., 3 days vs. 5–14 days for clarithromycin) .
  • Efficacy : In H. influenzae infections, clarithromycin exhibits lower MIC values (0.03–4 mg/L) compared to azithromycin, but telithromycin shows superior activity (MIC ≤0.03–4 mg/L) .
  • Drug Interactions : Clarithromycin is a potent CYP3A4 and P-glycoprotein inhibitor, significantly increasing exposure to drugs like bosentan (AUC ↑273%) and edoxaban. Azithromycin lacks such strong interactions, making it safer for polypharmacy .

Telithromycin

  • Spectrum : Telithromycin, a ketolide, retains activity against some macrolide-resistant strains due to stronger binding to ribosomes. Against H. influenzae, telithromycin achieves 100% susceptibility in ambient air, comparable to azithromycin .
  • Safety : Telithromycin carries a higher risk of hepatotoxicity, limiting its use compared to clarithromycin.

Erythromycin

  • Metabolism : Erythromycin is less stable in acidic environments, requiring enteric coating. Clarithromycin’s 14-hydroxy metabolite provides broader coverage, particularly against H. influenzae .
  • Resistance : Erythromycin resistance in H. pylori often predicts clarithromycin resistance due to shared mutation sites (e.g., A2147G) .

Rifampicin

  • Combination Therapy : In leprosy multidrug therapy (MB-MDT), substituting rifampicin with clarithromycin (2 g/month) showed comparable cure rates at 3 months but lacked long-term relapse data .
  • Mechanism : Rifampicin inhibits RNA polymerase, while clarithromycin targets ribosomes, enabling synergistic use in MAC infections (e.g., clarithromycin + ethambutol reduced liver CFU by 63% vs. controls) .

Key Research Findings

Table 1: Comparative Efficacy of Macrolides Against Common Pathogens

Antibiotic H. influenzae MIC (mg/L) H. pylori Resistance Mutation CYP3A4 Inhibition
Clarithromycin 0.03–4 A2146G, A2147G Strong
Azithromycin 0.12–16 Rare Weak
Telithromycin ≤0.03–4 Not applicable Moderate

Table 2: Pharmacokinetic Interactions

Drug Combination Effect on AUC (%) Clinical Implication
Clarithromycin + Bosentan ↑273 Risk of hepatotoxicity
Clarithromycin + Edoxaban ↑60–100 Increased bleeding risk
Azithromycin + Edoxaban No change Preferred in anticoagulant therapy

Resistance and Synergistic Strategies

  • Resistance Reversal : Berberine (BER) reduces clarithromycin MICs by 4–8192-fold in MAC strains, even restoring susceptibility in resistant isolates .
  • Mutation Detection : Single A2147G mutations in H. pylori predict clarithromycin resistance with high specificity, guiding personalized therapy .

Preparation Methods

Thiocyanate-Mediated Etherification and Methylation

The patent US8288514B2 outlines a four-step synthesis starting from erythromycin A 9-oxime thiocyanate salt (Formula II):

  • Etherification : The thiocyanate salt is dissolved in dichloromethane and reacted with 2-ethoxypropene at room temperature. This step protects the 9-oxime group without acid catalysts, preventing macrolide degradation.

  • Silanization : Trimethylchlorosilane (1–2 equivalents) is added to protect the 2′- and 4′′-hydroxyl groups, forming silanized intermediates (Formula III).

  • Methylation : A mixture of dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) facilitates 6-O-methylation using iodomethane (1–5 equivalents) and potassium hydroxide. Overmethylation at the 11-position is minimized by maintaining temperatures between −10°C and 30°C.

  • Hydrolysis : Ethanol, formic acid, and sodium bisulfite remove protecting groups under reflux, yielding clarithromycin with M8 levels <1%.

Advantages :

  • Eliminates the need to convert thiocyanate salts to free oximes, saving solvents (dichloromethane, methanol) and reducing waste.

  • Total yields exceed 60% with high purity.

Controlled Methylation Using Hydroxylamine Protection

WO2006064299A1 details a method to suppress M8 formation by optimizing hydroxylamine-mediated protection:

  • Oxime Formation : Erythromycin A reacts with hydroxylamine hydrochloride in isopropyl alcohol at 10–20°C, forming erythromycin A-9-oxime in 85–90% yield.

  • Silylation : Hexamethyldisilazane (HMDS) protects 2′- and 4′′-hydroxyls, enabling selective 6-O-methylation.

  • Reductive Methylation : Formaldehyde and hydrogen gas reduce the oxime group post-methylation, yielding clarithromycin with M8 <1%.

Critical Parameters :

  • Temperature Control : Methylation at 15–25°C limits 11-O-methylation.

  • Solvent System : THF:DMSO (3:1) enhances methyl group transfer specificity.

Analytical Profiling and Impurity Control

High-Performance Liquid Chromatography (HPLC) Monitoring

HPLC protocols from WO2006064299A1 resolve clarithromycin (retention time: 12.3 min) from M8 (14.7 min) using a C18 column and phosphate buffer-acetonitrile gradient. Key quality metrics include:

ParameterClarithromycinM8 (6,11-O-dimethyl)
Retention Time (min)12.314.7
Acceptable Limit (%)≥98.5≤1.0
Typical Batch Purity99.20.8

Data sourced from WO2006064299A1

Process Variables Affecting M8 Levels

  • Methylating Agent Stoichiometry : Excess iodomethane (>3 equivalents) increases M8 formation by 15–20%.

  • Base Selection : Potassium hydroxide reduces 11-O-methylation compared to sodium hydroxide due to milder basicity.

  • Reaction Time : Prolonged methylation (>2 hours) elevates M8 content by 5–10%.

Industrial-Scale Optimization Strategies

Solvent Recycling and Waste Reduction

The thiocyanate route (US8288514B2) reduces solvent consumption by 30% through in-situ silanization and methylation. Dichloromethane and THF are recovered via distillation, lowering production costs by $12–15/kg.

Catalytic Hydrogenation for Oxime Reduction

Post-methylation, palladium-catalyzed hydrogenation (Patent) converts oxime intermediates to amines using hydrogen gas, achieving 95% conversion with <0.5% M8 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.